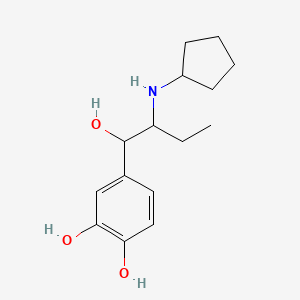

alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol is a compound of significant interest due to its potential therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C12H19NO3

- Molecular Weight : 229.29 g/mol

- CAS Number : Not specifically listed in the provided data but can be derived from structural information.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is associated with improved insulin sensitivity and reduced hepatic glucose production, making it a target for diabetes treatment . The compound has shown promise in enhancing glucose-stimulated insulin secretion in pancreatic beta-cells .

- Neuroprotective Effects : Studies indicate that compounds similar to this compound may exert protective effects against neurodegenerative diseases like Alzheimer's by modulating cholinergic activity and reducing amyloid-beta accumulation . Research has demonstrated improvements in cognitive function in patients treated with similar compounds alongside acetylcholinesterase inhibitors .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Hypoglycemic Activity : The compound has been shown to lower blood glucose levels through its action on 11β-HSD1. This effect is particularly beneficial for managing type 2 diabetes and obesity-related metabolic disorders .

- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This suggests potential applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Hypoglycemic | Reduced blood glucose levels | , |

| Neuroprotective | Improved cognitive function | |

| Anti-inflammatory | Modulation of cytokine release |

Case Study: Cognitive Improvement in Alzheimer's Patients

A study involving patients with mild Alzheimer's disease demonstrated that those treated with a combination of this compound and donepezil showed significant improvements in cognitive assessments over nine months. The results indicated stabilization or enhancement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .

Propriétés

Numéro CAS |

13725-15-0 |

|---|---|

Formule moléculaire |

C15H23NO3 |

Poids moléculaire |

265.35 g/mol |

Nom IUPAC |

4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |

InChI |

InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |

Clé InChI |

FEYMRICSONQYOT-UHFFFAOYSA-N |

SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |

SMILES canonique |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |

Synonymes |

N-cyclopentylbutanefrine N-cyclopentylbutanephrine N-cyclopentylbutanephrine hydrochloride N-cyclopentylbutanephrine, (+-)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.